1-Methyl-4-(3-methylsulfonyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine
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Overview
Description
1-Methyl-4-(3-methylsulfonyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine is a chemical compound that belongs to the class of benzothiepin derivatives. It has been extensively studied for its potential use in the treatment of various diseases and disorders.
Mechanism of Action
The exact mechanism of action of 1-Methyl-4-(3-methylsulfonyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine is not fully understood. However, it is believed to exert its effects through the modulation of various neurotransmitters and receptors in the brain. It has been shown to interact with dopamine, serotonin, and adrenergic receptors, as well as the GABAergic system.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. In addition, it has been shown to have anxiolytic and antipsychotic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-Methyl-4-(3-methylsulfonyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine in lab experiments is its potent and selective activity. It has been shown to have a high affinity for its target receptors and to exert its effects at low concentrations. However, one of the main limitations is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are many potential future directions for the study of 1-Methyl-4-(3-methylsulfonyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine. One area of research could be the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of research could be the investigation of its potential use in the treatment of other diseases and disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies could be conducted to elucidate its exact mechanism of action and to identify potential side effects and drug interactions.
Synthesis Methods
The synthesis of 1-Methyl-4-(3-methylsulfonyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine involves the reaction of 3-methylsulfonyl-5,6-dihydrobenzo[b][1]benzothiepin-5-amine with methyl chloroformate and piperazine in the presence of a base. The resulting compound is then purified using column chromatography. The purity and identity of the compound are confirmed using analytical techniques such as NMR and mass spectrometry.
Scientific Research Applications
1-Methyl-4-(3-methylsulfonyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine has been studied extensively for its potential use in the treatment of various diseases and disorders. It has been shown to have potent anti-inflammatory, antitumor, and antipsychotic properties. It has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
properties
IUPAC Name |
1-methyl-4-(3-methylsulfonyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S2/c1-21-9-11-22(12-10-21)18-13-15-5-3-4-6-19(15)25-20-8-7-16(14-17(18)20)26(2,23)24/h3-8,14,18H,9-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCROLNHTLUQIOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70936605 |
Source
|
Record name | 1-[8-(Methanesulfonyl)-10,11-dihydrodibenzo[b,f]thiepin-10-yl]-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70936605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16185-12-9 |
Source
|
Record name | Piperazine, 1-(10,11-dihydro-8-(methylsulfonyl)dibenzo(b,f)thiepin-10-yl)-4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016185129 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[8-(Methanesulfonyl)-10,11-dihydrodibenzo[b,f]thiepin-10-yl]-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70936605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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